molecular formula C12H8F4N2O2 B6212969 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1977985-05-9

2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B6212969
CAS No.: 1977985-05-9
M. Wt: 288.2
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Description

2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a complex organic compound featuring both fluorine and trifluoromethyl groups These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability, lipophilicity, and bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure, followed by the introduction of the fluorine and trifluoromethyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Catalysts: Palladium (Pd), Platinum (Pt)

    Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is largely dependent on its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces . These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid stands out due to the presence of the pyrazole moiety, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine and trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1977985-05-9

Molecular Formula

C12H8F4N2O2

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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